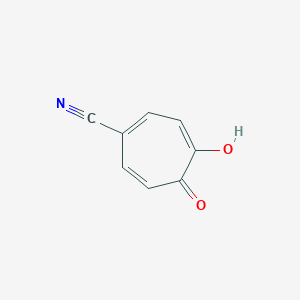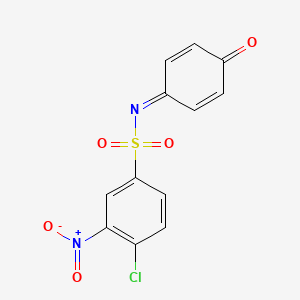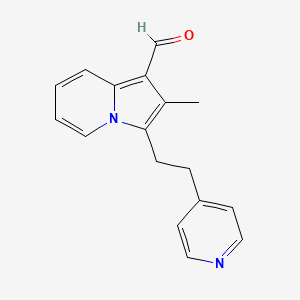
1,3-Propanedione, 1,3-bis(4-bromophenyl)-
Vue d'ensemble
Description
“1,3-Propanedione, 1,3-bis(4-bromophenyl)-” is a chemical compound with the molecular formula C15H10Br2O2 . It is also known as 1,3-bis(4-bromophenyl)propane-1,3-dione .
Molecular Structure Analysis
The molecular structure of “1,3-Propanedione, 1,3-bis(4-bromophenyl)-” consists of a propane-1,3-dione backbone with two 4-bromophenyl groups attached at the 1 and 3 positions . The molecular weight of the compound is 382.05 .Physical And Chemical Properties Analysis
The compound “1,3-Propanedione, 1,3-bis(4-bromophenyl)-” has a melting point of 184 °C and a predicted boiling point of 488.3±40.0 °C . The predicted density is 1.666±0.06 g/cm3 . The pKa value is predicted to be 8.37±0.13 .Applications De Recherche Scientifique
Spectroscopy and Tautomerism
1,3-Propanedione derivatives have been extensively studied for their spectroscopic properties and tautomerism. For example, Chu Qh et al. (2000) synthesized several beta-diketone compounds, including variants of 1,3-propanedione, and analyzed them using IR, UV-Vis, fluorescence, and NMR spectroscopy. Their research focused on understanding the keto-enol tautomerism and how substituents affect this equilibrium, which is crucial in understanding the chemical behavior of these compounds (Chu Qh et al., 2000).
Photopolymerization in Dental Resins
1,3-Propanedione derivatives have also been explored as photosensitizers for dental resin composites. Gum-Ju Sun & K. Chae (2000) investigated 1,2-diketones, such as 1-phenyl-1,2-propanedione, as alternative photosensitizers to improve the physical properties of dental resin composites. Their work contributes to the development of better dental materials with enhanced performance (Gum-Ju Sun & K. Chae, 2000).
Ligand Synthesis for Metal Complexes
The compound has been utilized in the synthesis of ligands for metal complexes. F. Teixidor et al. (1984) synthesized 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione, a ligand capable of forming mononuclear, di-, or trinuclear metal complexes. This work is significant in the field of coordination chemistry and metal complex synthesis (F. Teixidor et al., 1984).
Application in Polymer Science
1,3-Propanedione derivatives are used in polymer science as well. Moo-Jin Park et al. (2010) reported the synthesis of white-light-emitting polyfluorene copolymers containing a novel iridium complex with a β-diketonate unit derived from 1,3-bis(p-bromophenyl)1,3-propanedione. This research is pivotal in developing advanced materials for optoelectronic applications (Moo-Jin Park et al., 2010).
Synthesis of Antioxidants
Li Jiang-lian (2013) explored the synthesis of para-substituted 1,3-diphenyl-1,3-propanedione compounds and found that these products exhibit significant antioxidant activity. This research adds to the understanding of the potential health-related applications of 1,3-propanedione derivatives (Li Jiang-lian, 2013).
Propriétés
IUPAC Name |
1,3-bis(4-bromophenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMFCOUXZBNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186827 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-bromophenyl)propane-1,3-dione | |
CAS RN |
33170-68-2 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033170682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)
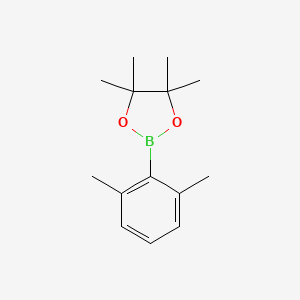

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)

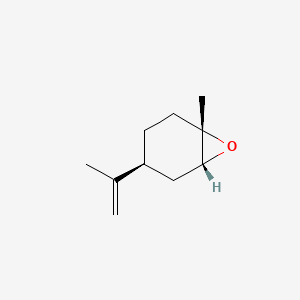

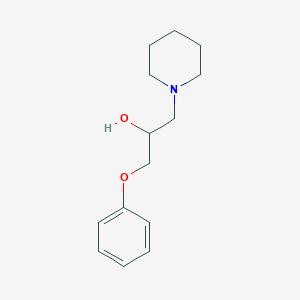
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)

